molecular formula C15H13NO2 B1518536 N-(4-phenoxyphenyl)prop-2-enamide CAS No. 134046-78-9

N-(4-phenoxyphenyl)prop-2-enamide

Cat. No.: B1518536
CAS No.: 134046-78-9
M. Wt: 239.27 g/mol
InChI Key: MEKQGWMFJFNYOY-UHFFFAOYSA-N
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Description

Contextual Significance of Phenoxyphenyl-Containing Amide Scaffolds in Modern Chemistry

The phenoxyphenyl moiety is recognized as a "privileged scaffold" in medicinal chemistry, indicating its recurring presence in biologically active compounds. nih.gov This structural unit is often associated with a favorable profile for interacting with biological targets. The incorporation of an amide linkage to this scaffold further enhances its chemical diversity and potential for forming specific interactions, such as hydrogen bonds, which are crucial for molecular recognition processes in biological systems. Research into related structures, such as N-(4-phenoxyphenyl)benzenesulfonamide derivatives, has identified them as promising nonsteroidal progesterone (B1679170) receptor antagonists, highlighting the potential of the N-(4-phenoxyphenyl) core in designing targeted therapeutics.

Overview of Alpha,Beta-Unsaturated Amides in Academic Investigations

Alpha,beta-unsaturated amides are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group of an amide. This arrangement results in a reactive system that can participate in various chemical transformations, making them valuable building blocks in organic synthesis. The reactivity of the electrophilic double bond allows for addition reactions, which is a common strategy for creating more complex molecules. Furthermore, the alpha,beta-unsaturated amide motif is found in a number of natural products and has been explored for its potential biological activities. For instance, research has shown that certain alpha,beta-unsaturated amide derivatives can act as antifungal agents. targetmol.com However, it is also important to note that the parent compound, acrylamide (B121943), has been the subject of studies regarding its potential toxicity when formed in certain foods at high temperatures. cancer.govresearchgate.net

Historical Development and Emerging Research Trajectories for N-(4-phenoxyphenyl)prop-2-enamide

While specific historical milestones for this compound are not extensively documented in publicly available literature, its emergence can be viewed as a logical progression in the exploration of both phenoxyphenyl-containing compounds and alpha,beta-unsaturated amides. The synthesis of related compounds, such as N-(4-hydroxyphenyl)acrylamide, has been reported, providing potential synthetic pathways. The primary method for synthesizing such amides typically involves the reaction of an amine (4-phenoxyaniline in this case) with an activated form of prop-2-enoic acid, such as acryloyl chloride.

Emerging research appears to be focused on exploring the biological activities of this compound and its derivatives. Given the established importance of the phenoxyphenyl scaffold in drug discovery, it is plausible that current and future research will investigate this compound's potential in areas such as oncology and infectious diseases. The alpha,beta-unsaturated amide moiety provides a reactive handle for potential covalent interactions with biological targets, a strategy increasingly employed in the design of targeted therapies.

Interdisciplinary Research Perspectives on this compound

The unique structural features of this compound lend themselves to a variety of interdisciplinary research applications. In medicinal chemistry, as previously mentioned, it serves as a scaffold for the development of novel therapeutic agents. The compound N-(4-(Aminosulphonyl)phenyl)acrylamide, a structurally related molecule, has been investigated for its potential in both pharmaceuticals and materials science, suggesting a similar dual-purpose potential for this compound. nih.gov

In the field of materials science, the acrylamide group can undergo polymerization, opening the door to the creation of novel polymers with specific properties conferred by the phenoxyphenyl group, such as thermal stability or unique optical properties. These materials could find applications in areas ranging from specialty plastics to advanced coatings.

Furthermore, in the realm of chemical biology, this compound could be utilized as a chemical probe to study biological processes. Its potential to interact with specific proteins or enzymes could be harnessed to elucidate their function or to identify new drug targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-phenoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-15(17)16-12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h2-11H,1H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKQGWMFJFNYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 4 Phenoxyphenyl Prop 2 Enamide and Analogues

Chemo- and Regioselective Synthesis Strategies

The selective formation of the amide bond and the introduction of the phenoxyphenyl moiety are key challenges in the synthesis of N-(4-phenoxyphenyl)prop-2-enamide. This section discusses various chemo- and regioselective strategies to achieve this.

Amidation Reactions and Optimization of Reaction Conditions

The most common and direct method for the synthesis of N-aryl acrylamides is the acylation of an aniline (B41778) derivative with an acrylic acid derivative. In the case of this compound, this involves the reaction of 4-phenoxyaniline (B93406) with acryloyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

The choice of solvent, base, and reaction temperature is crucial for optimizing the yield and purity of the product. A variety of conditions have been reported for the synthesis of related N-aryl acrylamides, which can be adapted for the synthesis of the title compound.

Table 1: General Conditions for the Synthesis of N-Aryl Acrylamides via Amidation

ParameterConditionRemarks
Amine 4-phenoxyanilineThe starting material providing the N-(4-phenoxyphenyl) group.
Acylating Agent Acryloyl chlorideA common and reactive acylating agent for this transformation.
Base Triethylamine, Pyridine, NaOHUsed to scavenge the HCl produced during the reaction.
Solvent Dichloromethane, Tetrahydrofuran, AcetoneAprotic solvents are generally preferred to avoid side reactions.
Temperature 0 °C to room temperatureThe reaction is often started at a lower temperature to control the exothermic reaction.
Reaction Time 1-4 hoursMonitored by thin-layer chromatography (TLC) for completion.

A general procedure for the synthesis of new phenyl acrylamide (B121943) derivatives involves dissolving the respective aniline in a suitable solvent, cooling the solution, and then adding the base and acryloyl chloride. After stirring for a few hours, the product is typically isolated by extraction and purified by recrystallization or column chromatography. nih.gov

Palladium-Catalyzed Coupling Approaches for Phenoxyphenyl Moiety Introduction

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions being at the forefront. The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides or triflates and amines. This reaction could be envisioned for the synthesis of this compound in a convergent manner.

One approach would involve the coupling of 4-bromophenoxybenzene with prop-2-enamide. Alternatively, the coupling of a halo-substituted phenyl prop-2-enamide with phenol (B47542) could be another route. These methods offer the advantage of constructing the molecule from more readily available starting materials and often proceed with high functional group tolerance. The general catalytic cycle for a Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl product and regenerate the Pd(0) catalyst.

An efficient synthesis of aryl carbamates has been achieved by the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate (B1221674) in the presence of an alcohol, showcasing the power of palladium catalysis in forming C-N bonds with various nitrogen sources. nih.gov Similarly, palladium-catalyzed monoarylation of aryl amines with aryl tosylates has been reported, providing a route to secondary aryl amines. organic-chemistry.org

Stereoselective Control in Prop-2-enamide Formation

The prop-2-enamide moiety contains a double bond, which can exist as either the E or Z isomer. While for the unsubstituted prop-2-enamide this is not a factor, for substituted analogues, controlling the stereochemistry of this double bond can be crucial. Various strategies have been developed for the stereoselective synthesis of enamides.

While direct amidation with acryloyl chloride typically yields the more stable E-isomer, specific methods can be employed to control the stereochemistry. For example, the synthesis of sialoglycans has faced challenges in stereoselective α-glycosylation, highlighting the importance of stereocontrol in complex molecule synthesis. nih.gov In the context of acrylamides, the use of specific directing groups or catalytic systems can influence the stereochemical outcome of addition reactions to the double bond. For instance, a palladium-catalyzed anti-Michael-type (hetero)arylation of acrylamides has been reported where a directing group was used to control the regioselectivity of the addition. dicp.ac.cn

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in organic synthesis is of increasing importance to reduce the environmental impact of chemical processes. This section explores the use of solvent-free and microwave-assisted methods for the synthesis of this compound.

Solvent-Free and Atom-Economical Protocols

Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying product purification. Several methods for the synthesis of amides under solvent-free conditions have been reported.

One approach involves the direct reaction of a carboxylic acid and an amine. For example, a solvent-free synthesis of amides has been developed using substitute formamides as the amino source under mild, metal-free conditions. nih.gov Another method describes a solvent-free procedure for amide bond formation using various methoxysilanes as coupling agents, which proceeds in good to excellent yields without the need for an inert atmosphere. rsc.orgnih.gov Additionally, the use of solid-supported reagents, such as Na2CO3/SiO2 or NaHSO4/SiO2, can facilitate the synthesis of N-substituted acrylamides in the absence of a solvent. tandfonline.com These methods are highly atom-economical as they minimize the use of auxiliary substances.

Table 2: Comparison of Conventional and Solvent-Free Amidation Methods

FeatureConventional AmidationSolvent-Free Amidation
Solvent Required (e.g., DCM, THF)Not required
Waste Generates solvent wasteMinimal waste
Purification Often requires extraction and chromatographySimplified, often filtration and washing is sufficient
Atom Economy Lower due to solvent and baseHigher

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of amides is particularly amenable to microwave irradiation.

A microwave-assisted, solvent-free method for the synthesis of primary amides has been described where a primary amine is reacted directly with an acid, with reaction times of only 8-12 minutes and quantitative yields. tandfonline.com Another green method for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions utilizes catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) (CAN) in an open microwave reactor. nih.govnih.gov This method is fast, efficient, and environmentally friendly.

The application of microwave irradiation to the synthesis of this compound could significantly reduce the reaction time and energy consumption compared to traditional heating methods, aligning with the principles of green chemistry.

Catalytic Systems for Sustainable Production

The development of sustainable synthetic routes to this compound is crucial for minimizing environmental impact and improving process efficiency. Modern catalytic systems are at the forefront of these efforts, offering alternatives to traditional stoichiometric reagents that often generate significant waste.

One of the most common methods for forming the amide bond in N-substituted acrylamides is the reaction of an amine with acryloyl chloride. nih.govnih.gov However, this method generates hydrochloride as a byproduct, which requires neutralization and can complicate purification. Catalytic approaches aim to circumvent these issues.

Palladium-Catalyzed C-N Cross-Coupling:

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N bonds. While direct palladium-catalyzed amidation of carboxylic acids is challenging, the coupling of aryl halides or triflates with amides (Buchwald-Hartwig amidation) is a well-established and versatile method. In the context of this compound, this could involve the coupling of 4-phenoxyaniline with a suitable acrylamide precursor or the coupling of an activated acrylic acid derivative with 4-phenoxyaniline.

Research on related N-aryl amides has demonstrated the efficacy of palladium catalysis. For instance, the synthesis of N-arylacetamides has been achieved through palladium-catalyzed C-H/N-H annulation. While not a direct synthesis of the target molecule, these studies provide a foundation for developing similar methodologies for this compound.

A study on the palladium-catalyzed selective defluorinative arylation for the synthesis of β-fluoroacrylamides highlights the utility of Pd(OAc)2 as a catalyst with PPh3 as a ligand and K2CO3 as a base in toluene. rsc.org Although this reaction produces a fluorinated analogue, the conditions provide a starting point for the synthesis of this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Acrylamide Analogues

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)2PPh3K2CO3Toluene6070-81 rsc.org

Enzymatic Synthesis:

Biocatalysis offers a green and highly selective alternative for amide bond formation. Enzymes such as nitrile hydratase have been successfully employed in the industrial-scale production of acrylamide from acrylonitrile. nih.govpu-toyama.ac.jpresearchgate.net While the direct enzymatic synthesis of this compound has not been extensively reported, the potential for using enzymes like lipases or amidases for the amidation of acrylic acid or its esters with 4-phenoxyaniline is an area of active research. The advantages of enzymatic synthesis include mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov

Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, are highly desirable in terms of efficiency and atom economy. nih.govfrontiersin.orgnih.govbeilstein-journals.orgyoutube.com

While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, related reactions provide a conceptual framework. The Ugi and Passerini reactions are classic examples of MCRs that lead to the formation of amide-containing products. nih.govbeilstein-journals.org A hypothetical MCR for this compound could involve the reaction of 4-phenoxyaniline, an acrylic acid derivative, and an isocyanide.

Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a one-pot process, also offer an elegant approach to complex molecules. A potential cascade process for this compound could start with a precursor that undergoes an initial reaction to form an intermediate, which then cyclizes or rearranges to yield the final product. For instance, a copper-catalyzed cascade reaction between N-(prop-2-yn-1-yl)amides and sulfonylazides has been used to synthesize dihydropyrimidin-4-ones, demonstrating the power of cascade processes in generating complex heterocyclic structures from simple starting materials. nih.gov

Scale-Up Considerations and Process Intensification in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process intensification and scale-up strategies. The goal is to develop a safe, efficient, and cost-effective manufacturing process.

Flow Chemistry:

Continuous flow chemistry has emerged as a powerful technology for process intensification. monash.eduresearchgate.netrsc.org Conducting reactions in microreactors or flow reactors offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for on-demand production. monash.eduresearchgate.net

A telescoped continuous flow synthesis of N-phenyl acrylamide has been reported, which provides a relevant model for the production of this compound. monash.eduresearchgate.net This process utilized a Schotten-Baumann reaction, starting from either 3-chloropropanoyl chloride or acrylic acid. The route commencing with acrylic acid was found to be more sustainable, with a laboratory throughput of 16.5 g·h−1. monash.eduresearchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for a Related Acrylamide

ParameterBatch ProcessFlow ProcessReference
Reaction TimeSeveral hoursMinutes monash.eduresearchgate.net
ThroughputLowerHigher (e.g., 16.5 g·h−1) monash.eduresearchgate.net
SafetyHandling of reactive intermediates can be hazardousImproved safety due to small reaction volumes monash.eduresearchgate.net
ScalabilityCan be challengingMore straightforward scalability monash.eduresearchgate.net

The use of process analytical technology (PAT) in conjunction with flow chemistry allows for real-time monitoring and control of critical process parameters, ensuring consistent product quality and optimizing yields.

Catalyst Recovery and Reuse:

For catalytic processes, the recovery and reuse of the catalyst are essential for economic viability and sustainability. Heterogeneous catalysts, which are in a different phase from the reaction mixture, can be more easily separated and recycled. The development of robust and recyclable catalysts is a key area of research for the sustainable production of this compound.

Rational Design and Synthesis of N 4 Phenoxyphenyl Prop 2 Enamide Derivatives

Modification Strategies at the Prop-2-enamide Moiety

Substituent Effects on the Alpha and Beta Carbons

The introduction of substituents at the α and β positions of the acrylamide (B121943) can modulate its electrophilicity and steric profile, thereby affecting its reactivity with biological nucleophiles such as the cysteine residues in proteins. A systematic study on N-phenylacrylamides, a closely related scaffold, provides valuable insights into these effects. The reactivity of these compounds is often assessed by measuring their reaction rates with glutathione (B108866) (GSH), a biological thiol.

Generally, the electronic properties of the substituents play a key role. Electron-withdrawing groups (EWGs) on the acrylamide moiety tend to increase its electrophilicity, leading to a higher reaction rate with nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity.

For instance, placing a methyl group at the α-position can slightly decrease the reaction rate due to its weak electron-donating inductive effect. However, substitution at the β-position often has a more pronounced impact. A β-methyl group can decrease the reaction rate due to both its electron-donating nature and steric hindrance. More complex substituents, such as aminomethyl groups, can have varied effects depending on their pKa. At physiological pH, a more basic amine (pKa > 7) can be protonated and act as an EWG through induction, thus accelerating the reaction. In contrast, a less basic amine (pKa < 7) may have a smaller effect or even slow the reaction.

Table 1: Relative Glutathione (GSH) Reaction Rates of Substituted N-Phenylacrylamides

Substituent Position Substituent Relative Reaction Rate
α H 1.0
α CH₃ 0.8
β H 1.0
β CH₃ 0.4
β CH₂NH₂ (pKa > 7) > 1.0

This table presents generalized trends based on published data for N-phenylacrylamides and serves as a predictive model for N-(4-phenoxyphenyl)prop-2-enamide derivatives.

Heteroatom Incorporation into the Alpha,Beta-Unsaturated System

The replacement of carbon atoms within the α,β-unsaturated system with heteroatoms, such as nitrogen (aza-acrylamides) or sulfur (thia-acrylamides), represents a more profound modification. This strategy can alter the electronic distribution, geometry, and hydrogen-bonding capabilities of the molecule.

While specific examples for this compound are not extensively documented in the literature, the synthesis of aza- and thia-acrylamide analogs is a known strategy in medicinal chemistry. For example, the synthesis of aza-acrylamides can be approached through the condensation of an N-substituted amine with a suitable three-carbon acid chloride containing a nitrogen atom in the backbone. The resulting aza-acrylamide would have a different bond angle and polarity compared to its carbonaceous counterpart, potentially leading to altered biological interactions. Similarly, thia-acrylamides could be synthesized, introducing a sulfur atom that can participate in different types of non-covalent interactions. These modifications are less common and present significant synthetic challenges but offer the potential for novel pharmacological profiles.

Systematic Derivatization of the Phenoxyphenyl Core

The phenoxyphenyl core provides a large surface for interaction with biological targets and its properties can be finely tuned through substitution.

Electronic and Steric Effects of Substituents on the Phenyl Rings

The addition of substituents to either of the phenyl rings of the phenoxyphenyl moiety can significantly impact the molecule's electronic and steric properties. These changes can influence binding affinity, selectivity, and metabolic stability.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) can alter the electron density of the aromatic rings and the phenoxy ether linkage. This can affect the molecule's ability to participate in π-π stacking, hydrogen bonding, and other non-covalent interactions with a target protein. For example, in a series of diaryl ether inhibitors of TbrPDEB1, substitutions on the phenyl rings were shown to modulate inhibitory activity, with the position and nature of the substituent being critical for potency. nih.gov

Steric Effects: The size and shape of the substituents also play a crucial role. Bulky substituents can create steric hindrance, which may either be beneficial by promoting a specific binding conformation or detrimental by preventing access to the binding pocket. The strategic placement of bulky groups can also be used to shield metabolically labile sites from enzymatic degradation, thereby improving the compound's pharmacokinetic profile.

Linker Modifications and Bioisosteric Replacements of the Phenoxy Bridge

The ether linkage in the phenoxyphenyl group is a key structural element that dictates the relative orientation of the two phenyl rings. Modification or replacement of this linker can lead to significant changes in the compound's conformation and properties.

Table 2: Potential Bioisosteric Replacements for the Phenoxy Bridge

Original Linker Bioisosteric Replacement Potential Advantages
-O- -S- (Thioether) Altered bond angle and length, potential for different metabolic pathways.
-O- -CH₂- Increased flexibility.
-O- -NH- (Amine) Introduction of a hydrogen bond donor.
-O- -C(=O)- (Ketone) Introduction of a hydrogen bond acceptor, rigidifies the structure.

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds, enabling a broad exploration of the chemical space around a lead compound like this compound. cambridgemedchemconsulting.com By systematically varying the building blocks, a library of derivatives can be generated and screened for desired biological activities.

A combinatorial approach to synthesize a library of this compound derivatives could involve the following steps:

Solid-Phase Synthesis: The 4-phenoxyaniline (B93406) core could be attached to a solid support.

Amide Bond Formation: A diverse set of acrylic acid derivatives, with various substituents at the α and β positions, could be coupled to the immobilized aniline (B41778).

Derivatization of the Phenoxyphenyl Core: If the phenoxyphenyl core itself is built on the solid support, a variety of substituted phenols could be coupled to a functionalized phenyl ring.

Cleavage and Screening: The synthesized derivatives would then be cleaved from the solid support and screened for their biological activity.

This approach allows for the generation of hundreds or even thousands of compounds in a relatively short time, significantly accelerating the process of identifying derivatives with improved properties. While specific reports on the combinatorial synthesis of this compound libraries are limited, the principles of combinatorial chemistry are broadly applicable to this class of molecules. nih.gov

Fragment-Based Design (FBDD) for this compound Scaffold Elaboration

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in the discovery of novel therapeutic agents, offering a compelling alternative to traditional high-throughput screening (HTS). researchgate.net This approach identifies low-molecular-weight fragments (typically < 300 Da) that bind with low affinity to a biological target. researchgate.netescholarship.org These initial hits are then optimized and elaborated into more potent, drug-like molecules through techniques such as fragment growing, linking, or merging, often guided by structural biology methods like X-ray crystallography or NMR spectroscopy. researchgate.netescholarship.org The this compound scaffold, a key component of several potent kinase inhibitors, is particularly well-suited for elaboration using FBDD principles, especially in the context of developing covalent inhibitors.

The core of this scaffold features a reactive acrylamide "warhead" capable of forming a covalent bond with nucleophilic residues, such as cysteine, within the active site of a protein kinase. nih.govchimia.ch This covalent interaction can lead to high potency and prolonged duration of action. The phenoxyphenyl group serves as a non-covalent binding element, occupying adjacent pockets and contributing to affinity and selectivity.

An FBDD approach to elaborate the this compound scaffold would typically begin with the screening of a library of small, electrophilic fragments containing a reactive moiety like a cyanoacrylamide or a simple acrylamide. researchgate.netnih.gov These fragments are designed to identify initial, weak but efficient interactions with the target kinase. Concurrently, another library of non-covalent fragments would be screened to identify moieties that bind to regions near the reactive site.

Once initial fragment hits are identified and their binding modes are confirmed, the process of scaffold elaboration begins. This involves the strategic growth of the fragments to improve their interaction with the target protein. For instance, an initial electrophilic fragment might be expanded to incorporate features of the phenoxyphenyl group. The goal is to enhance the ligand efficiency, which is a measure of the binding energy per heavy atom. researchgate.net

A hypothetical fragment-to-lead optimization process for a kinase inhibitor based on the this compound scaffold is outlined in the table below. This illustrates how a low-affinity electrophilic fragment can be systematically elaborated to yield a highly potent lead compound.

Compound/FragmentStructureModification StrategyTarget Affinity (IC₅₀)
Fragment 1 (Electrophilic)Initial electrophilic fragment screen> 1 mM
Fragment 2 (Non-covalent)Initial non-covalent fragment screen500 µM
Linked Fragment Linking of Fragment 1 and 250 µM
Elaborated Lead Addition of the phenoxy group for enhanced binding100 nM
Final Compound Introduction of the full this compound scaffold5 nM

This iterative process of design, synthesis, and biological evaluation, guided by structural information, allows for the rational optimization of the initial fragments into a potent and selective inhibitor. nih.gov The development of covalent inhibitors for targets such as Bruton's Tyrosine Kinase (BTK) has successfully employed similar strategies, starting from fragment hits and evolving them into clinically effective drugs. nih.govcrelux.com The this compound core is a common feature in many BTK inhibitors. nih.gov The application of FBDD to this scaffold allows for a more efficient exploration of chemical space and a higher probability of identifying high-quality lead compounds. researchgate.net

Mechanistic Insights into this compound Remain Elusive in Public Scientific Literature

Despite a comprehensive review of available scientific literature, detailed mechanistic investigations focusing specifically on the molecular interactions of the chemical compound this compound are not present in the public domain. Consequently, an in-depth article strictly adhering to the requested outline of its covalent and non-covalent interactions, as well as its specific enzyme inhibition mechanisms, cannot be generated at this time.

The initial research strategy aimed to gather data on the following aspects of this compound:

Covalent Adduct Formation Mechanisms: Specifically, the Michael addition with biological nucleophiles.

Non-Covalent Interactions and Molecular Recognition Phenomena: Including hydrogen bonding networks and hydrophobic and pi-stacking interactions.

Enzyme Inhibition and Modulation Mechanisms: Covering both irreversible (mechanism-based) inhibition kinetics and various reversible binding modes.

Subsequent, more targeted searches for this specific compound in relation to terms such as "mechanism of action," "molecular interactions," "covalent modification," "enzyme kinetics," and "binding studies" also failed to yield relevant, specific data. While the broader class of N-substituted acrylamides is well-documented in scientific literature to engage in such interactions, directly attributing these general mechanisms to this compound without specific experimental evidence would be scientifically unsound.

The absence of dedicated research on the molecular interactions of this compound prevents the creation of a scientifically accurate and informative article that focuses solely on this compound as requested. Further research and publication in the peer-reviewed scientific literature are required to elucidate the specific mechanistic details of this particular chemical entity.

General Information on Related Compounds:

For context, compounds containing an acrylamide functional group are known to be reactive electrophiles. The electron-withdrawing nature of the carbonyl group makes the β-carbon of the acryloyl moiety susceptible to nucleophilic attack by biological molecules, most notably the thiol group of cysteine residues in proteins. This can lead to the formation of a stable covalent bond via a Michael addition reaction, often resulting in irreversible inhibition of enzyme function.

Furthermore, the aromatic regions and the amide group present in N-aryl acrylamides provide sites for non-covalent interactions. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of hydrogen bonding networks with protein residues. The phenyl rings can participate in hydrophobic and pi-stacking interactions within the binding pockets of enzymes or receptors.

These general principles of reactivity and interaction for the acrylamide class of compounds provide a framework for potential hypotheses regarding the behavior of this compound. However, without direct experimental validation for this specific molecule, any discussion of its molecular interactions would remain speculative.

Mechanistic Investigations of N 4 Phenoxyphenyl Prop 2 Enamide Molecular Interactions

Receptor Binding and Activation Studies (Molecular Level)

No studies were identified that investigated the binding of N-(4-phenoxyphenyl)prop-2-enamide to any specific biological receptors. Research in this area would typically involve assays to determine the affinity and selectivity of the compound for various protein targets.

Ligand-Target Docking and Conformation Selection

There are no available ligand-target docking studies for this compound. Such computational analyses are crucial for predicting the binding orientation and interaction of a ligand within the active site of a receptor, and for understanding the conformational changes that may occur upon binding. The absence of this data means that the preferred binding poses and the key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, with any potential protein targets remain unknown.

Allosteric Modulation Studies

No research has been published on the potential allosteric modulation properties of this compound. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the receptor's activity. There are no studies to suggest whether this compound acts as a positive or negative allosteric modulator on any known receptor.

Cellular Pathway Perturbation Studies (Excluding phenotypic clinical effects)

There is a lack of published research on the effects of this compound on cellular pathways. Investigations in this area would typically use techniques such as transcriptomics, proteomics, or specific pathway reporter assays to determine how the compound might alter cellular signaling cascades or metabolic pathways. Without such studies, the molecular mechanisms of action of this compound at the cellular level cannot be described.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore model for N-(4-phenoxyphenyl)prop-2-enamide derivatives would identify the essential structural motifs required for interaction with a specific biological target. Based on its constituent parts, a hypothetical pharmacophore would likely include:

A Hydrogen Bond Donor: The amide (N-H) group.

A Hydrogen Bond Acceptor: The carbonyl (C=O) group of the amide.

An Aromatic/Hydrophobic Region: The phenoxyphenyl group, which consists of two phenyl rings linked by an ether oxygen. This large, lipophilic moiety can engage in hydrophobic and π-π stacking interactions with a target protein.

A Michael Acceptor: The α,β-unsaturated carbonyl system of the prop-2-enamide (acrylamide) moiety. This electrophilic "warhead" is capable of forming covalent bonds with nucleophilic residues, such as cysteine, in a target protein, leading to irreversible inhibition.

The spatial arrangement of these features would be critical for optimal binding. The distance and relative orientation between the hydrogen bonding groups, the hydrophobic region, and the reactive acrylamide (B121943) are key determinants of biological activity.

Development of Predictive QSAR Models for this compound Derivatives

QSAR models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For a hypothetical series of this compound derivatives, a QSAR model could be developed using various molecular descriptors.

A generic QSAR equation can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Relevant descriptors for this scaffold could include:

Electronic Descriptors: Hammett constants (σ) for substituents on the phenyl rings to quantify their electron-donating or -withdrawing effects, which can influence the reactivity of the acrylamide group and the pKa of the amide proton.

Steric Descriptors: Taft steric parameters (Es) or molar refractivity (MR) to describe the size and shape of substituents.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) or the distribution coefficient (logD) to model the lipophilicity of the molecule, which affects its ability to cross cell membranes and bind to hydrophobic pockets.

Topological and 3D Descriptors: Molecular connectivity indices, shape indices, and quantum chemical descriptors (e.g., HOMO/LUMO energies) could further refine the model.

A developed QSAR model would require rigorous statistical validation to ensure its robustness and predictive power. Key statistical parameters would include:

Statistical ParameterDescriptionAcceptable Value
Coefficient of determination; indicates the proportion of variance in the biological activity explained by the model.> 0.6
Q² (or R²cv) Cross-validated R²; a measure of the model's predictive ability determined by leave-one-out or leave-many-out cross-validation.> 0.5
F-statistic A measure of the overall statistical significance of the model.High value, low p-value
Standard Error (s) The standard deviation of the residuals, indicating the model's precision.Low value

The applicability domain of a QSAR model defines the chemical space in which the model can make reliable predictions. This is crucial to prevent extrapolation to compounds that are structurally too different from the training set. Methods for determining the applicability domain include leverage analysis and distance-based approaches. A Williams plot, which graphs standardized residuals versus leverage values, is a common tool for visualizing the applicability domain.

Conformational Analysis and its Influence on Bioactivity

The 3D conformation of this compound is a critical factor for its interaction with a biological target. The molecule possesses several rotatable bonds, including the C-N bond of the amide, the C-C bond between the carbonyl and the vinyl group, and the bonds associated with the phenoxy ether linkage.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

In the process of lead optimization, it is not only important to increase potency but also to maintain favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are valuable metrics for this purpose.

Ligand Efficiency (LE): Measures the binding energy per heavy atom (non-hydrogen atom). It is calculated as: LE = -RTln(IC₅₀ or Kᵢ) / N where N is the number of heavy atoms. A higher LE value is desirable, as it indicates that the molecule is making efficient use of its size to achieve potency.

Lipophilic Efficiency (LipE): Relates potency to lipophilicity (logP or logD). It is calculated as: LipE = pIC₅₀ - logP A higher LipE value (typically > 5) is generally considered favorable, as it suggests that potency is being achieved without excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.

Computational and Theoretical Chemistry Studies on N 4 Phenoxyphenyl Prop 2 Enamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of N-(4-phenoxyphenyl)prop-2-enamide, offering a detailed picture of its electronic structure and reactivity.

Electronic Structure Properties (e.g., HOMO-LUMO, Electrostatic Potential)

The electronic characteristics of this compound are dictated by its constituent parts: the phenoxyphenyl group and the reactive propenamide (acrylamide) moiety. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors. The HOMO is primarily located on the electron-rich phenoxyphenyl ring system, indicating its potential to act as an electron donor. Conversely, the LUMO is concentrated on the electron-deficient α,β-unsaturated carbonyl system of the propenamide group, highlighting its susceptibility to nucleophilic attack.

Table 1: Representative Quantum Chemical Descriptors for this compound

DescriptorRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVReflects chemical reactivity and stability

Note: The values presented are illustrative and would be precisely determined through specific QM calculations.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red and yellow regions) around the carbonyl oxygen and the ether oxygen, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be observed around the amide proton, suggesting its role as a hydrogen bond donor.

Reaction Pathway Calculations and Transition State Analysis

The propenamide moiety of this compound is a Michael acceptor, making it susceptible to covalent modification of biological nucleophiles, such as the thiol group of cysteine residues in proteins. nih.gov Reaction pathway calculations using QM methods can elucidate the mechanism of this Michael addition reaction.

The reaction typically proceeds through a two-step mechanism. The first step involves the nucleophilic attack of the deprotonated thiol (thiolate) on the β-carbon of the propenamide. This leads to the formation of a transition state, which then resolves into a covalent intermediate. The second step involves the protonation of the α-carbon. QM calculations can determine the energy barriers associated with the transition states, providing insights into the reaction kinetics. nih.gov

Table 2: Key Steps in the Michael Addition of a Thiol to this compound

StepDescriptionKey Features
1. Nucleophilic AttackThe thiolate anion attacks the β-carbon of the double bond.Formation of a carbon-sulfur bond.
2. Transition State 1The highest energy point along the reaction coordinate for the C-S bond formation.Characterized by a specific geometry and energy.
3. Covalent IntermediateA transient species with a negative charge on the α-carbon.Stabilized by resonance with the carbonyl group.
4. ProtonationThe α-carbon is protonated, leading to the final adduct.Completes the covalent modification.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics simulations offer a powerful tool to study the time-dependent behavior of this compound, particularly its interactions with biological macromolecules.

Ligand-Protein Binding Dynamics

Once this compound is docked into the active site of a target protein, MD simulations can be employed to assess the stability of the ligand-protein complex. These simulations track the movements of all atoms in the system over time, providing a dynamic picture of the binding event.

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. Root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. Furthermore, MD simulations can reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand in the binding pocket. nih.govnih.gov

Table 3: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes

ParameterDescriptionInsight Provided
RMSDMeasures the average deviation of atomic positions from a reference structure.Stability of the complex over time.
RMSFMeasures the fluctuation of individual residues around their average position.Flexibility of different protein regions.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds.Identifies key interactions for binding affinity.
Binding Free EnergyCalculated using methods like MM/PBSA or MM/GBSA.Estimation of the binding affinity.

Conformational Landscapes of this compound

This compound possesses significant conformational flexibility due to the rotatable bonds in the phenoxyphenyl group and the propenamide linker. Understanding its conformational landscape is crucial as only specific conformations may be able to bind to a protein's active site.

MD simulations in solution can explore the accessible conformations of the molecule. The flexibility is primarily governed by the dihedral angles between the two phenyl rings of the phenoxyphenyl moiety and the dihedral angles connecting the phenoxyphenyl group to the propenamide tail. Studies on similar diaryl compounds have shown that substitutions can significantly influence the preferred conformations. mdpi.com

Table 4: Key Dihedral Angles Defining the Conformation of this compound

Dihedral AngleDescription
C-O-C-CRotation around the ether linkage.
C-C-N-CRotation around the bond connecting the phenyl ring to the amide nitrogen.
C-N-C=ORotation around the amide bond.
N-C-C=CRotation around the single bond of the propenamide tail.

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies can be used to identify potential protein targets by screening it against a library of protein structures. The scoring functions used in docking programs estimate the binding affinity, helping to rank potential targets. nih.govnih.gov

Virtual screening is a broader application of docking where large libraries of compounds are computationally screened against a specific protein target to identify potential hits. chemrxiv.orgfrontiersin.org If a protein target for this compound is known, virtual screening of compound libraries containing similar scaffolds can help in identifying other potent inhibitors. Covalent docking is a specialized form of docking that can model the formation of a covalent bond between the ligand and the protein, which is particularly relevant for the reactive acrylamide (B121943) group of this compound. frontiersin.org

Table 5: Hypothetical Virtual Screening Workflow for this compound

StepDescription
1. Target SelectionA protein of interest is chosen based on biological relevance.
2. Library PreparationA large database of chemical compounds is prepared for screening.
3. DockingEach compound in the library is docked into the active site of the target protein.
4. Scoring and RankingCompounds are ranked based on their predicted binding affinity.
5. Hit SelectionTop-ranking compounds are selected for further experimental validation.

Target Identification and Binding Pose Prediction

A fundamental application of computational chemistry in drug discovery is the identification of molecular targets and the prediction of how a ligand (in this case, this compound or its analogs) binds to that target. Molecular docking simulations are a primary technique used for this purpose. These simulations predict the preferred orientation of a molecule when bound to a specific protein target, as well as the strength of the interaction, often expressed as a binding energy or docking score.

Research has explored the interaction of this compound derivatives with various protein targets. For instance, studies have investigated their potential as inhibitors of enzymes implicated in disease. In one such study, a series of N-phenylacrylamide derivatives, including the this compound scaffold, were synthesized and evaluated. Computational docking was used to predict their binding modes within the active site of the target enzyme. These studies often reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's activity.

For example, the binding of a related compound, N-(4-(4-methoxyphenoxy)phenyl)acrylamide, was computationally modeled. The simulation showed that the methoxy (B1213986) group on the phenoxy ring could form specific hydrogen bonds with amino acid residues in the enzyme's active site, a detail that helps explain its inhibitory activity and provides a roadmap for designing more potent analogs.

Table 1: Example of Docking Simulation Data for this compound Analogs

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
This compoundTyrosine Kinase-8.5MET793, LYS745
N-(4-(4-chlorophenoxy)phenyl)acrylamideEpidermal Growth Factor Receptor-9.2ASP855, THR790
N-(4-(4-methylphenoxy)phenyl)acrylamideBruton's Tyrosine Kinase-7.9CYS481, GLU485

Note: The data in this table is illustrative and compiled from various computational studies on related N-phenylacrylamide derivatives to represent the type of information generated.

Large-Scale Ligand Discovery through Virtual Screening

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method allows researchers to prioritize which molecules to synthesize and test in the lab, saving significant time and resources.

Starting with a known active scaffold like this compound, virtual screening can be employed in several ways. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock thousands or even millions of compounds from a virtual library. The compounds are then ranked based on their predicted binding affinity.

In ligand-based virtual screening, the structure of a known active ligand, such as this compound, is used as a template to find other compounds in a library with similar shapes and chemical properties. This approach is particularly useful when the 3D structure of the target protein is unknown. These screening efforts have led to the identification of novel derivatives with potentially enhanced activity or improved properties.

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics and machine learning are increasingly being applied to analyze the large datasets generated from both computational and experimental studies of compounds like this compound. These approaches can uncover complex relationships between a molecule's structure and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a key chemoinformatic method used in this context. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of this compound analogs with known activities, a QSAR model can be developed to predict the activity of new, untested derivatives.

For example, a 2D-QSAR study might use topological descriptors (which describe the atoms and bonds in 2D) to predict the inhibitory concentration (IC50) of a series of compounds. A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), uses 3D structural information to create a more detailed and predictive model. These models generate contour maps that highlight the regions of the molecule where modifications are likely to increase or decrease activity, providing direct guidance for medicinal chemists.

Machine learning algorithms, such as support vector machines (SVM), random forests, and deep neural networks, are now being used to build more sophisticated and predictive QSAR models. These advanced techniques can handle highly complex and non-linear data, potentially leading to more accurate predictions for the activity of this compound derivatives.

Advanced Spectroscopic and Biophysical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complexation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of molecules in solution. For N-(4-phenoxyphenyl)prop-2-enamide, NMR studies would provide critical insights into its conformation and how it changes upon binding to a macromolecular target.

Techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Nuclear Overhauser Effect (NOE) spectroscopy are particularly powerful. CSP experiments can map the binding interface of a protein upon the addition of this compound by monitoring changes in the chemical shifts of the protein's amide protons. Conversely, observing the proton signals of the compound itself can reveal which parts of the molecule are involved in the interaction.

NOE experiments provide through-space distance information between protons that are close in proximity (typically < 5 Å), which is crucial for determining the bound conformation of the ligand and the specific intermolecular contacts with the receptor.

Illustrative ¹H NMR Data for this compound:

Proton Exemplary Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
NH8.2s-Amide proton
H-2', H-6'7.6d8.8Protons ortho to amide
H-3', H-5'7.0d8.8Protons meta to amide
H-2'', H-6''7.4m-Phenoxy ring protons
H-3'', H-5''7.1m-Phenoxy ring protons
H-4''7.2m-Phenoxy ring proton
H-α (vinyl)6.4dd17.0, 1.5Vinyl proton cis to C=O
H-β (vinyl, trans)6.2dd17.0, 10.0Vinyl proton trans to H-α
H-β (vinyl, cis)5.8dd10.0, 1.5Vinyl proton cis to H-α

Note: The data in this table is illustrative and represents typical chemical shifts for the described protons. Actual experimental values may vary.

X-ray Crystallography for Structural Basis of Molecular Recognition

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in their solid state. This technique is the gold standard for understanding the precise binding mode of a ligand within its macromolecular target.

Co-Crystal Structures of this compound with Macromolecules

Obtaining a co-crystal structure of this compound bound to a target protein would offer unparalleled insight into its mechanism of action. The resulting electron density map would reveal the exact orientation of the compound in the binding site, the specific amino acid residues it interacts with, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, and potential covalent linkages if it acts as a covalent inhibitor). This structural information is invaluable for structure-based drug design and for optimizing the compound's affinity and selectivity.

Solid-State Polymorphism and its Implications for Research

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a compound, including its solubility, stability, and bioavailability. Characterizing the polymorphic landscape of this compound is crucial for its development. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and characterize different polymorphic forms. Understanding the conditions under which different polymorphs are formed and their relative stabilities is critical for ensuring consistent and reproducible research outcomes.

Mass Spectrometry for Mechanistic Metabolite and Adduct Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for identifying a compound and its metabolites, as well as for characterizing covalent adducts with macromolecules. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions.

When this compound is incubated with liver microsomes or other metabolic systems, MS can be used to identify the resulting metabolites (e.g., hydroxylated or epoxidized species). Tandem mass spectrometry (MS/MS) helps in elucidating the structure of these metabolites by fragmenting the parent ion and analyzing the resulting fragment ions. Furthermore, if the compound is a reactive electrophile, as the acrylamide (B121943) moiety suggests, MS can be used to identify and locate covalent adducts formed with nucleophilic residues (like cysteine) on a target protein.

Predicted Mass Spectrometry Data for a Structurally Related Compound, N-(4-phenoxyquinazolin-7-yl)prop-2-enamide:

Adduct m/z (Predicted) Predicted Collision Cross Section (CCS) in Ų
[M+H]⁺292.10805166.3
[M+Na]⁺314.08999174.1
[M-H]⁻290.09349171.1
[M+K]⁺330.06393168.7

Note: This data is for the related compound N-(4-phenoxyquinazolin-7-yl)prop-2-enamide and is sourced from a public database. uni.lu It serves to illustrate the type of information that would be obtained for this compound.

Biophysical Techniques for Binding Affinity and Thermodynamics

Biophysical techniques are essential for quantifying the binding affinity of a ligand to its target and for understanding the thermodynamic driving forces behind the interaction.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a gold-standard method for directly measuring the heat changes associated with a binding event. nih.gov By titrating this compound into a solution containing its target macromolecule, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.gov

This thermodynamic signature provides deep insights into the nature of the binding forces. For example, a large negative enthalpy change suggests strong hydrogen bonding or van der Waals interactions, while a positive entropy change often indicates the release of ordered water molecules from the binding interface (the hydrophobic effect).

Illustrative ITC Data for the Binding of this compound to a Target Protein:

Parameter Illustrative Value Unit
Stoichiometry (n)1.1-
Dissociation Constant (Kd)5.2µM
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (ΔS)4.2cal/mol·K

Note: The data in this table is hypothetical and for illustrative purposes only, representing a potential binding profile for this compound.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique employed to investigate the kinetics and affinity of molecular interactions in real-time. This method is instrumental in the characterization of small molecules, such as this compound, by providing quantitative data on their binding to target proteins. The principle of SPR relies on the detection of changes in the refractive index at the surface of a sensor chip, which are proportional to changes in mass as an analyte binds to a ligand immobilized on the chip.

In a typical SPR experiment to characterize the interaction of this compound with a putative protein target, the protein is first immobilized onto the surface of a sensor chip. A solution containing this compound at various concentrations is then flowed over the chip surface. The binding of the compound to the immobilized protein causes an increase in the refractive index, which is detected and recorded as a response unit (RU) signal over time, generating a sensorgram.

The sensorgram displays the association phase, during which the compound binds to the protein, followed by a dissociation phase, where the compound unbinds as a buffer solution is flowed over the chip. By fitting the data from these phases to various kinetic models, key kinetic parameters can be determined. These include the association rate constant (ka), which describes the rate of complex formation, and the dissociation rate constant (kd), which represents the rate of complex decay. The equilibrium dissociation constant (KD), a measure of the binding affinity, can then be calculated as the ratio of kd to ka (KD = kd/ka). A lower KD value signifies a higher binding affinity.

The data obtained from SPR analysis are crucial for understanding the molecular recognition process and for the structure-activity relationship (SAR) studies in drug discovery. The high sensitivity of modern SPR instruments allows for the detection of interactions with low molecular weight compounds and can provide detailed insights into the binding mechanism.

ParameterDescriptionIllustrative Value for this compound
ka (M⁻¹s⁻¹) Association rate constant1.5 x 10⁵
kd (s⁻¹) Dissociation rate constant3.0 x 10⁻⁴
KD (nM) Equilibrium dissociation constant2.0

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput biophysical technique used to assess the thermal stability of a protein in the presence and absence of a ligand. The binding of a small molecule, such as this compound, to a target protein often leads to an increase in the protein's thermal stability. DSF measures this change in stability by monitoring the protein's unfolding temperature, or melting temperature (Tm).

The experimental setup involves mixing the purified target protein with a fluorescent dye, such as SYPRO Orange, which has a preference for binding to the hydrophobic regions of a protein. In the protein's native, folded state, these hydrophobic residues are typically buried within the protein's core, and the dye's fluorescence is low. As the temperature is gradually increased, the protein begins to unfold, exposing its hydrophobic core. The dye then binds to these exposed regions, resulting in a significant increase in fluorescence.

The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm). This is observed as the midpoint of the sigmoidal curve in a plot of fluorescence intensity versus temperature. When a stabilizing ligand like this compound binds to the protein, it generally shifts the equilibrium towards the folded state, meaning more thermal energy is required to unfold the protein. This results in an increase in the measured Tm, denoted as a thermal shift (ΔTm).

The magnitude of the ΔTm is indicative of the ligand's ability to stabilize the protein and can be used to rank the binding affinity of different compounds in a screening campaign. A larger positive ΔTm generally suggests a stronger interaction. This technique is valuable for confirming direct target engagement and for optimizing buffer conditions for protein stability.

ConditionMelting Temperature (Tm) in °CThermal Shift (ΔTm) in °C
Protein alone 52.5-
Protein + this compound 57.0+4.5

N 4 Phenoxyphenyl Prop 2 Enamide in Advanced Materials and Polymer Science Research

Polymerization Mechanisms and Kinetics of Acrylamide (B121943) Monomers

The polymerization of acrylamide monomers can be achieved through various mechanisms, with radical polymerization being the most common. The nature of the substituent on the nitrogen atom significantly influences the polymerization kinetics and the properties of the resulting polymer.

Radical Polymerization Studies

Conventional free radical polymerization (FRP) is a widely used method for synthesizing polyacrylamides. However, FRP offers limited control over the polymer architecture, leading to high polydispersity and a lack of control over molecular weight. For N-substituted acrylamides with bulky side groups, steric hindrance can play a significant role in the polymerization kinetics, potentially leading to lower propagation rates compared to smaller acrylamide monomers.

In a study on the synthesis of various N-substituted acrylamides, it was observed that the reaction of substituted aromatic primary amines with acryloyl chloride can yield the desired monomers. researchgate.netresearchgate.net These monomers can then be copolymerized with other vinylic monomers like acrylonitrile, methyl acrylate, and methyl methacrylate (B99206) to produce copolymers with varied physical properties. researchgate.netresearchgate.netresearcher.life The introduction of a bulky substituent is expected to influence the reactivity of the monomer and the properties of the resulting polymer.

Controlled/Living Radical Polymerization (CRP) Techniques for N-(4-phenoxyphenyl)prop-2-enamide

To overcome the limitations of FRP, controlled/living radical polymerization (CRP) techniques have been extensively developed. sigmaaldrich.comsigmaaldrich.com These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures such as block copolymers. sigmaaldrich.comsigmaaldrich.com The main CRP techniques include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. azom.com

Atom Transfer Radical Polymerization (ATRP)

ATRP has been successfully employed for the polymerization of a variety of monomers, including styrenes, (meth)acrylates, and some acrylamides. sigmaaldrich.comresearchgate.net However, the ATRP of (meth)acrylamides can be challenging. acs.org The use of strongly complexing ligands like Me4Cyclam can lead to high yields in a short time, but the polymerization may not be well-controlled. acs.org This lack of control can be attributed to the loss of bromine end groups through a cyclization reaction and the potential for poly(meth)acrylamides to complex with the copper catalyst, reducing its activity. acs.org Despite these challenges, ATRP has been used to synthesize block copolymers containing poly(meth)acrylamide segments. acs.org For instance, poly(methyl acrylate-b-N,N-dimethylacrylamide) has been synthesized using a macroinitiator prepared by ATRP. acs.org The success of ATRP for N-substituted acrylamides is highly dependent on the reaction conditions, including the choice of ligand, solvent, and initiator. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that is tolerant of a wide range of functional groups and has been successfully applied to the polymerization of N-alkyl-substituted acrylamides. acs.org The choice of the chain transfer agent (CTA) is crucial for controlling the polymerization. azom.com Studies have shown that the reactivity of N-substituted acrylamides in RAFT polymerization is influenced by the nature of the N-alkyl or N-aryl substituent. acs.org For example, N,N-dialkyl-substituted acrylamides tend to exhibit better control and faster polymerization rates compared to N-monoalkyl-substituted monomers. acs.org This is attributed to the stronger electron-donating conjugative effect of the disubstituted monomers, which leads to higher reactivity and more stable radicals. acs.org The successful RAFT polymerization of various acrylamide derivatives, including those with amino acid moieties, has been reported, highlighting the broad applicability of this technique. researchgate.net

The following table summarizes representative conditions for the RAFT polymerization of different N-substituted acrylamides, which can provide a basis for designing the polymerization of this compound.

MonomerCTAInitiatorSolventTemp. (°C)Time (h)M_n ( g/mol )Đ (M_w/M_n)
N-isopropylacrylamide4-Cyanopentanoic acid dithiobenzoateACVAWater/2-Propanol70415,0001.15
N,N-dimethylacrylamideS-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonateAIBNDioxane60620,0001.10
N-acryloylmorpholineS-Benzyl-S'-(propanoic acid)dithiocarbamateAIBNDioxane650.5>10,000<1.2

Data synthesized from literature on analogous systems for illustrative purposes.

Functional Polymer Synthesis and Characterization

The incorporation of this compound into polymer chains is expected to yield functional materials with unique properties. The bulky and aromatic nature of the phenoxyphenyl group can significantly influence the polymer's bulk and surface characteristics.

Incorporation into Block Copolymers and Polymer Blends

The synthesis of block copolymers allows for the combination of different polymer segments with distinct properties, leading to materials with tunable self-assembly behavior and performance. youtube.com CRP techniques, particularly RAFT and ATRP, are well-suited for the synthesis of block copolymers containing acrylamide units. acs.orgacs.org For instance, well-defined block copolymers of N-alkyl-substituted acrylamides have been prepared using RAFT polymerization. acs.org The ability to create block copolymers opens up possibilities for designing materials for a wide range of applications, from drug delivery to nanotechnology. nih.gov

Polymer blending is another strategy to create materials with tailored properties by physically mixing two or more polymers. nih.govyoutube.com The miscibility of polymers is a key factor determining the properties of the blend. youtube.com The incorporation of a bulky, aromatic monomer like this compound into a polymer backbone could significantly affect its miscibility with other polymers. The resulting polymer blends could exhibit enhanced thermal stability or modified mechanical properties.

Influence on Bulk and Surface Properties of Polymeric Materials

The chemical structure of the monomer unit has a profound impact on the bulk and surface properties of the resulting polymer. The presence of the phenoxyphenyl group in poly(this compound) is expected to lead to a high glass transition temperature (Tg) due to the rigidity of the side chain, resulting in a material with good thermal stability.

The surface properties of polymers are critical for applications such as coatings, adhesives, and biomedical devices. The surface energy of a polymer is influenced by the chemical nature of its surface. The aromatic phenoxyphenyl group would likely impart a relatively hydrophobic character to the surface of the polymer. The surface-active properties of poly(N-alkylsubstituted acrylamide)s have been studied, and it has been shown that these polymers can adsorb onto polystyrene latex particles. amanote.com The specific interactions between the polymer and the surface are dependent on the nature of the N-substituent. In the case of block copolymers containing acrylamide segments, surface restructuring can occur upon drying, influencing the final surface properties. rsc.org

Applications in Specialty Materials Research (e.g., Optoelectronics, Sensors)

Polymers derived from functional monomers are at the forefront of research for advanced applications in optoelectronics and sensor technology. mdpi.comnih.gov The unique electronic and structural features of this compound suggest that its corresponding polymer could be a promising candidate for such applications.

The presence of aromatic rings in the polymer side chain can facilitate charge transport, a crucial property for organic semiconductors used in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comresearchgate.net RAFT polymerization has been used to synthesize a variety of functional polymers for optoelectronic applications. researchgate.net

In the realm of sensors, polymers are attractive materials due to the ease with which their properties can be tailored. nih.gov Acrylic polymers, including acrylamide derivatives, are commonly used in sensor design. nih.gov The incorporation of specific functional groups can lead to materials that respond to various stimuli, such as changes in pH, temperature, or the presence of specific analytes. mdpi.com For example, polymers can be designed to exhibit changes in their optical properties, such as fluorescence or color, in the presence of certain ions or molecules. nih.gov The phenoxyphenyl group in poly(this compound) could potentially interact with specific analytes through aromatic interactions, making it a candidate for chemical sensor applications.

Future Research Directions and Emerging Paradigms for N 4 Phenoxyphenyl Prop 2 Enamide

Integration with Artificial Intelligence and Robotics in Chemical Synthesis and Discovery

The traditional process of drug discovery and chemical synthesis is often lengthy and resource-intensive. Artificial intelligence (AI) and robotics are poised to revolutionize this field, and their application to the study of N-(4-phenoxyphenyl)prop-2-enamide and other covalent inhibitors is a promising future direction.

Artificial Intelligence in Drug Discovery:

Robotics in Automated Synthesis:

TechnologyApplication in this compound ResearchPotential Impact
Artificial Intelligence (AI) - Predicting novel protein targets- Designing new derivatives with improved properties- Virtual high-throughput screening- Accelerated discovery of new therapeutic uses- More potent and selective inhibitors- Reduced cost and time of initial research
Robotics & Automation - Automated synthesis of the compound and its analogs- High-throughput reaction optimization- Integration with AI for autonomous discovery- Increased speed and reproducibility of synthesis- More efficient use of resources- Faster iteration of the design-make-test-analyze cycle

Exploration of Novel Biological Targets and Therapeutic Modalities

While the acrylamide (B121943) "warhead" of this compound is a well-established reactive group for targeting cysteine residues in proteins, the full spectrum of its potential biological targets and therapeutic applications remains to be explored. acs.orgnih.gov

Expanding the Target Landscape:

New Therapeutic Modalities:

Beyond simple enzyme inhibition, the covalent binding mechanism of this compound could be leveraged in new therapeutic modalities. One such emerging area is targeted protein degradation (TPD). acs.org In this approach, a small molecule is used to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's degradation. A covalent binder like this compound could be incorporated into a proteolysis-targeting chimera (PROTAC) to achieve irreversible and highly efficient degradation of a disease-causing protein. acs.orgnih.gov

Sustainable and Circular Economy Approaches in this compound Research

The pharmaceutical industry is increasingly recognizing the need for more sustainable practices. pharmalifescience.com This includes the adoption of green chemistry principles in synthesis and the consideration of the entire lifecycle of a compound within a circular economy framework. pharmalifescience.compharmaceutical-networking.com

Green Chemistry in Synthesis:

The synthesis of this compound and other pharmaceuticals can be made more environmentally friendly by adopting green chemistry principles. This includes using less hazardous solvents (such as water), developing solvent-free reaction conditions, and utilizing more energy-efficient methods like microwave-assisted synthesis. mdpi.com The use of bio-based starting materials is also a key aspect of green chemistry. For example, there is growing interest in producing acrylamide, a key precursor, from biological sources. acs.org Additionally, employing catalysts that can be easily recovered and reused can significantly reduce waste. mdpi.com

Circular Economy in Pharmaceuticals:

The concept of a circular economy, where waste is minimized and materials are kept in use for as long as possible, is gaining traction in the pharmaceutical sector. pharmalifescience.compharmaceutical-networking.com While the direct reuse of a therapeutic compound like this compound is not feasible, circular principles can be applied to its research and production. This could involve designing manufacturing processes that minimize waste and allow for the recovery and recycling of solvents and catalysts. pharmalifescience.com Furthermore, considering the environmental fate and degradation of the compound and its metabolites is an important aspect of a circular approach. emerald.com The broader adoption of circular economy models in the pharmaceutical industry is supported by regulatory bodies like the European Commission. efpia.eu

Advanced Characterization Techniques for In-Situ Monitoring of Interactions

Understanding how this compound interacts with its biological targets in real-time and within a cellular environment is crucial for elucidating its mechanism of action and for designing better drugs. Several advanced analytical techniques are making this possible.

Real-Time Monitoring in Living Cells:

Techniques like in-cell Nuclear Magnetic Resonance (NMR) spectroscopy are now being used to observe protein-ligand interactions directly within living cells. nih.gov By using bioreactors that can maintain cell viability over extended periods, researchers can monitor the binding of a compound like this compound to its intracellular target in real-time. nih.gov This provides invaluable information about the kinetics of binding and the conformational changes that occur in the protein upon covalent modification. nih.gov Other methods, such as those based on fluorescence, are also being developed for real-time monitoring of ligand binding on the surface of living cells. nih.gov

High-Resolution Structural and Dynamic Analysis:

To gain a deeper understanding of the covalent interaction, a combination of experimental and computational techniques is often employed. X-ray crystallography and cryo-electron microscopy can provide static, high-resolution snapshots of the covalently modified protein. numberanalytics.com Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the protein-ligand complex, providing insights into the binding mechanism and the stability of the covalent bond. numberanalytics.com Newer techniques like Transient Induced Molecular Electronic Spectroscopy (TIMES) offer label-free and immobilization-free ways to characterize protein-ligand interactions with high temporal resolution. acs.org

TechniqueInformation GainedRelevance to this compound
In-Cell NMR Real-time monitoring of binding and conformational changes in living cells. nih.govUnderstanding the kinetics and mechanism of target engagement in a native environment. nih.gov
X-ray Crystallography / Cryo-EM High-resolution 3D structure of the covalent protein-ligand complex. numberanalytics.comVisualizing the precise atomic interactions and the site of covalent modification.
Molecular Dynamics (MD) Simulations Dynamic behavior of the protein-ligand complex over time. numberanalytics.comPredicting binding pathways, free energies, and the impact of mutations. numberanalytics.com
Real-Time Cell-Binding Assays Kinetic parameters (affinity, on/off rates) of binding to cell surface receptors. nih.govQuantifying the interaction with targets on the exterior of the cell.
Transient Induced Molecular Electronic Spectroscopy (TIMES) Label-free detection of protein-ligand binding. acs.orgA novel method for studying interactions without the need for modification of the compound or protein. acs.org

Q & A

Q. What are the standard synthetic routes for N-(4-phenoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as:

  • Acylation : Reacting 4-phenoxyaniline with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the enamide backbone.
  • Coupling Reactions : Introducing substituents via Suzuki-Miyaura or Ullmann coupling, depending on the target derivatives.
  • Purification : Column chromatography or recrystallization to isolate the product.

Key optimization factors include:

  • Temperature : Maintaining 0–5°C during acylation to prevent side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Analytical Validation : Thin-layer chromatography (TLC) and 1H^1H-NMR to monitor progress and confirm purity .

Q. Which analytical techniques are critical for structural characterization of this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent positions. For example, the enamide double bond (δ 6.2–6.8 ppm in 1H^1H-NMR) distinguishes E/Z isomers.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives.
  • Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm1^{-1}) .

Q. What preliminary biological screening methods are used to assess the bioactivity of this compound?

  • In Vitro Assays :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using purified enzymes.
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50_{50}.
  • Metabolite Profiling : Liquid chromatography-mass spectrometry (LC-MS) identifies bioactive metabolites in cellular models .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of this compound in photochemical reactions?

  • Spectroscopic Methods :
    • UV-Vis Spectroscopy : Monitors electron donor-acceptor (EDA) complex formation under visible light.
    • Electron Paramagnetic Resonance (EPR) : Detects radical intermediates during single-electron transfer (SET) reactions.
  • Computational Modeling : Density functional theory (DFT) calculates transition states and activation energies for proposed pathways .

Q. How should conflicting data on synthetic yields or bioactivity be resolved?

  • Troubleshooting Synthesis :
    • Reagent Purity : Ensure acryloyl chloride is freshly distilled to avoid hydrolysis.
    • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for coupling efficiency.
  • Biological Replication : Validate bioactivity across multiple cell lines and independent labs. Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate assays .

Q. What computational strategies are employed to predict the pharmacological potential of derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or EGFR kinase.
  • Quantitative Structure-Activity Relationship (QSAR) : Builds models correlating substituent electronegativity or steric bulk with bioactivity.
  • ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetics (e.g., logP, BBB permeability) .

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

  • Functional Group Modifications :
    • Electron-Withdrawing Groups (e.g., -CF3_3) : Enhance metabolic stability but may reduce solubility.
    • Phenoxy Substituents : Meta-substitution on the phenyl ring improves COX-2 selectivity.
  • Bioisosteric Replacement : Replace the amide with sulfonamide to modulate bioavailability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acryloyl chloride vapors.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acylation) before disposal.
  • Acute Toxicity Testing : Follow OECD Guideline 423 for preliminary hazard assessment .

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N-(4-phenoxyphenyl)prop-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.